

Ilaprazole sodium mechanism of action H⁺K⁺ ATPase

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Compound Focus: Ilaprazole sodium

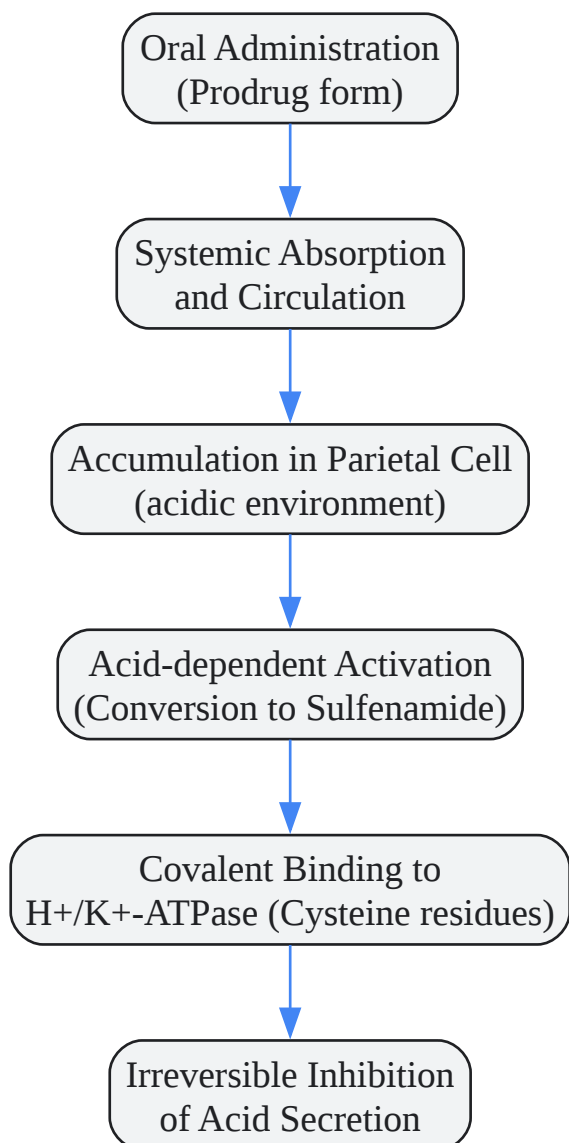
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Core Mechanism of Action

Ilaprazole sodium functions as a **substituted benzimidazole prodrug** [1]. Its action is targeted and acid-dependent, involving several key stages summarized in the diagram below:



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Ilaprazole sodium activation and mechanism pathway

This mechanism allows ilaprazole to achieve potent and long-lasting acid suppression, as the inhibition is effective until new pump molecules are synthesized [2] [3].

Quantitative Pharmacological Data

The table below summarizes key quantitative data for **ilaprazole sodium** from experimental models:

Parameter	Value	Experimental Context	Source
IC50 (H ⁺ /K ⁺ -ATPase)	6.0 μM	Rabbit parietal cell preparation; dose-dependent, irreversible inhibition.	[4] [5] [6]
IC50 (14C-AP Accumulation)	9 nM	Histamine-stimulated parietal cells (measurement of acid secretion).	[6]
ED50 (i.v., rat)	1.2 mg/kg	Inhibition of gastric acid secretion; equipotent to omeprazole (ED50 1.4 mg/kg).	[6]
ED50 (i.d., rat)	0.43 - 3.9 mg/kg	Intraduodenal administration; varied by stimulation model (histamine, pentagastrin).	[6]
LD50 (rat)	> 5000 mg/kg	Single-dose toxicity study, indicating a high safety margin.	[5]

Pharmacokinetics and Metabolic Considerations

Ilaprazole exhibits linear pharmacokinetics over doses of 5 to 20 mg and is characterized by a **longer plasma residence time** compared to earlier PPIs like omeprazole [3] [7]. This property is crucial as it allows the drug to be available to inhibit newly synthesized H⁺/K⁺-ATPase pumps, leading to more sustained acid suppression [3].

- **Metabolic Pathway:** Ilaprazole is **predominantly metabolized by CYP3A4**, with a minor contribution from CYP2C19 [7]. This reduces the significant impact of CYP2C19 genetic polymorphism, leading to lower inter-patient variability in drug response compared to other PPIs that are more reliant on CYP2C19 [7].
- **Food and Dosing:** The antisecretory effect is optimized when the drug is administered in a fasting state, as food intake stimulates pump activity. A standard clinical strategy is to administer the drug about **1 hour before a meal** [3].

Key Experimental Models and Protocols

The pharmacological data for ilaprazole are derived from standard in vivo and in vitro models used for evaluating gastric acid secretion.

In Vivo Model: Pylorus-Ligated Rat This classic model assesses the antisecretory activity of compounds in a live animal [5] [6].

- **Animal Model:** Male Sprague-Dawley (SD) rats.
- **Procedure:** The pylorus (the outlet of the stomach) is surgically ligated, preventing gastric contents from emptying. The test compound is administered (e.g., intraduodenally or orally).
- **Measurement:** After a set period, gastric juice is collected from the stomach. The **volume of secretion and total acid output** are measured and compared to a control group.
- **Dosage:** **Ilaprazole sodium** was tested at doses of 3, 10, and 30 mg/kg, showing dose-dependent inhibition of both acid output and volume [6].

In Vitro Model: Rabbit Parietal Cell Preparation This model is used to study the direct interaction of the drug with its target enzyme [4] [5] [6].

- **Cell Preparation:** Isolation of functional parietal cells from rabbit gastric mucosa.
- **Activity Assay:** The cells or membrane fractions containing H⁺/K⁺-ATPase are exposed to the drug. ATPase activity is measured by detecting the inorganic phosphate (Pi) released from ATP hydrolysis.
- **Data Analysis:** The concentration of ilaprazole required to inhibit 50% of the enzyme activity (IC₅₀) is calculated, which was found to be 6.0 μM [4] [5].

Comparative Advantages and Research Outlook

Ilaprazole's development reflects ongoing efforts to improve upon earlier PPIs. Its key advantages in research and potential clinical application include:

- **Overcoming Limitations:** Traditional PPIs have short plasma half-lives and are susceptible to degradation in acid, which can limit their efficacy. Ilaprazole's **longer half-life** helps maintain effective plasma concentrations, improving acid control, especially during the nighttime [3].
- **Model-Informed Drug Development:** A mechanism-based **Pharmacokinetic/Pharmacodynamic (PK/PD) model** has been developed for ilaprazole. This model integrates factors like H⁺/K⁺-ATPase synthesis/degradation rates, circadian rhythms, and food effects to predict intragastric pH profiles, aiding in the optimization of dosing regimens without conducting extensive new clinical trials [7].

In summary, **ilaprazole sodium** inhibits gastric acid secretion through a targeted, irreversible mechanism against H⁺/K⁺-ATPase, with a pharmacological profile characterized by potent efficacy and improved metabolic properties.

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